2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Catalog No.
S11431993
CAS No.
M.F
C21H22N2O5
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphen...

Product Name

2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

IUPAC Name

2-(3-acetylindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H22N2O5/c1-13(24)16-11-23(17-8-6-5-7-15(16)17)12-20(25)22-14-9-18(26-2)21(28-4)19(10-14)27-3/h5-11H,12H2,1-4H3,(H,22,25)

InChI Key

GZWRWYMWNAROBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

The compound 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a novel indole derivative characterized by its unique structure that combines an indole moiety with a trimethoxyphenyl group. This compound is notable for its potential biological activities, particularly in the context of cancer research and therapeutic applications. The presence of both the acetyl and trimethoxy groups contributes to its chemical reactivity and biological interactions.

Typical of indole derivatives:

  • Acylation: The acetyl group can be modified or replaced through acylation reactions, allowing for the introduction of various acyl groups.
  • Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of indole derivatives with different functional groups.
  • Reduction: Reduction reactions can also be performed, particularly on the acetyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride, which may yield alcohol or amine derivatives.

These reactions allow for the exploration of new derivatives with varied biological activities and properties.

The biological activity of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been investigated in various studies. Preliminary research indicates that this compound exhibits significant antiproliferative effects against cancer cell lines such as HeLa, MCF-7, and HT-29. Mechanistic studies suggest that it may induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to other known anticancer agents like colchicine . Additionally, its unique structure may confer selectivity towards specific molecular targets involved in cancer progression.

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic synthesis techniques:

  • Indole Formation: Start with a suitable precursor to synthesize the indole core.
  • Acetylation: Introduce the acetyl group at the 3-position of the indole ring through acetic anhydride or acetyl chloride.
  • Substitution Reaction: React the acetylated indole with 3,4,5-trimethoxyphenethylamine in a suitable solvent under reflux conditions to form the final acetamide product.

This synthetic route allows for the modification of either the indole or phenyl portions to create a library of related compounds for further biological evaluation.

The primary application of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide lies in medicinal chemistry, particularly as a potential anticancer agent. Its ability to inhibit tubulin polymerization positions it as a candidate for cancer treatment strategies. Furthermore, due to its structural characteristics, it may also have applications in developing other therapeutic agents targeting different diseases.

Research on interaction studies involving this compound has focused on its binding affinity to various biological targets. For instance:

  • Tubulin Binding: Studies suggest that it may bind to tubulin and inhibit its polymerization, which is crucial for cancer cell division.
  • Enzyme Inhibition: Preliminary data indicate that it could inhibit specific enzymes involved in cancer metabolism and progression.

These interactions highlight its potential as a lead compound for further development in cancer therapeutics.

Several compounds share structural features with 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, allowing for comparative analysis:

Compound NameStructural FeaturesBiological Activity
2-(1H-indol-1-yl)acetamideIndole core with acetamidePotential anticancer activity
N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamideIndole core with dimethoxyphenylAntiproliferative properties
2-[3-(acetyl)-1H-indol-1-yl]acetamideSimilar indole structure but without trimethoxy groupVaries in activity; less potent than trimethoxy derivative

The uniqueness of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide lies in its combination of both the acetyl and trimethoxy groups which may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds. This structural diversity is crucial for developing more effective therapeutic agents targeting cancer cells.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

382.15287181 g/mol

Monoisotopic Mass

382.15287181 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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